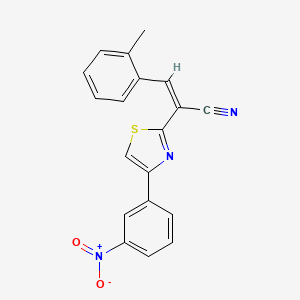

(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(2-methylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c1-13-5-2-3-6-14(13)9-16(11-20)19-21-18(12-25-19)15-7-4-8-17(10-15)22(23)24/h2-10,12H,1H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKIYBOXZWKWPX-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea.

Introduction of the Nitrophenyl Group: This step might involve nitration of a phenyl ring followed by coupling with the thiazole ring.

Formation of the Acrylonitrile Moiety: This can be done through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo further oxidation to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated thiazole compounds.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against various pathogens, with minimum inhibitory concentrations (MIC) often in the low microgram per milliliter range. For example:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 7b | 0.22 - 0.25 | Antibacterial |

| 4a | 0.15 | Antifungal |

In a study evaluating thiazole derivatives, compound 7b was particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, showing a synergistic effect when combined with standard antibiotics like Ciprofloxacin.

Anticancer Potential

Thiazole derivatives are also investigated for their anticancer properties. Studies have shown that compounds similar to (Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

A specific study highlighted that thiazole-based compounds significantly inhibited the growth of various cancer cell lines through mechanisms involving apoptosis induction .

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are important in neurotransmission, and their inhibition may provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease .

The biological activity is attributed to the compound's ability to interact with specific biological targets:

- Enzyme Binding : Functional groups present in the compound facilitate diverse interactions at the molecular level, potentially modulating enzyme activities.

- Cellular Uptake : Structural features may enhance cellular permeability, allowing the compound to enter target cells effectively.

Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of various thiazole derivatives, compound 7b demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of thiazole derivatives revealed that these compounds could significantly inhibit the growth of cancer cell lines through apoptosis induction mechanisms. This study underscores the potential of this compound in cancer therapy .

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if the compound exhibits antimicrobial activity, it might interact with bacterial cell walls or inhibit specific enzymes. The molecular targets and pathways would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of α,β-unsaturated nitriles with heterocyclic substituents. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues

Electronic and Steric Effects

- Nitro Group Position : The 3-nitrophenyl group in the target compound induces less conjugation than 4-nitrophenyl (as in ), altering charge distribution and reactivity.

- o-Tolyl vs.

Crystallographic and Conformational Insights

- Planarity : Unlike fluorophenyl-thiazole derivatives (), the o-tolyl group in the target compound likely disrupts planarity, reducing crystallinity but improving solubility.

- Conformational Flexibility : The Z-configuration restricts rotation around the double bond, stabilizing specific bioactive conformations.

Biological Activity

(Z)-2-(4-(3-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety. Its molecular formula is , with a molecular weight of 363.4 g/mol. The structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | (Z)-3-(2-methylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

| Molecular Formula | C19H13N3O2S |

| Molecular Weight | 363.4 g/mol |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Thiazole Ring : Achieved by reacting an α-haloketone with thiourea.

- Introduction of the Nitrophenyl Group : Involves nitration of a phenyl ring followed by coupling with the thiazole.

- Formation of the Acrylonitrile Moiety : Conducted through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown promising results against various pathogens:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound 7b | 0.22 | 0.25 | Bactericidal against Staphylococcus aureus |

| Compound 5a | 0.15 | 0.20 | Fungicidal against Candida albicans |

These findings suggest that such compounds can effectively inhibit microbial growth and may serve as potential therapeutic agents in treating infections .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted that thiazole-based compounds could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest:

| Study Reference | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Study on Thiazoles | 15.5 | HeLa (cervical cancer) |

| Study on Thiazoles | 10.7 | MCF-7 (breast cancer) |

These compounds showed promising results in inhibiting cancer cell lines, indicating their potential as anticancer agents .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Research conducted on thiazole derivatives revealed that certain compounds significantly reduced biofilm formation in Staphylococcus epidermidis. The most effective derivative demonstrated a reduction rate of over 70% compared to control treatments.

-

Case Study on Anticancer Mechanisms :

- A series of experiments indicated that thiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways, leading to increased cell death rates in treated populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.